molecular formula C6H4IN3 B3114140 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1998215-95-4

6-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3114140
CAS No.: 1998215-95-4
M. Wt: 245.02
InChI Key: BIOGMQOISFIHSS-UHFFFAOYSA-N
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Description

6-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of an iodine atom at the 6th position of the pyrrolo[2,3-d]pyrimidine ring system. Pyrrolopyrimidines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling . It plays a crucial role in the immune response, making it a promising therapeutic target for cancer immunotherapy .

Mode of Action

It’s known that the compound interacts with its target, hpk1, leading to changes in tcr signaling . This interaction potentially modulates the immune response, which could be beneficial in the context of cancer immunotherapy .

Biochemical Pathways

This compound affects the TCR signaling pathway . By interacting with HPK1, it can modulate the immune response, which is crucial in the body’s defense against cancer . Additionally, it’s suggested that the compound might have anti-inflammatory effects, possibly by inhibiting the overexpression of nitric oxide (NO), a molecule involved in multiple inflammatory-related diseases .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored in a refrigerator . More research is needed to fully understand its pharmacokinetic profile.

Result of Action

The interaction of this compound with HPK1 leads to changes in TCR signaling, potentially modulating the immune response . This could have beneficial effects in cancer immunotherapy . Moreover, the compound might have anti-inflammatory effects by inhibiting the overexpression of NO .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity might be affected by the presence of lipopolysaccharides (LPS), a type of endotoxin . More research is needed to fully understand how environmental factors influence the compound’s action.

Preparation Methods

The synthesis of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the iodination of 7H-pyrrolo[2,3-d]pyrimidine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

6-Iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrrolopyrimidines, while oxidation reactions can produce hydroxylated or carbonylated derivatives .

Properties

IUPAC Name

6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOGMQOISFIHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
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Reactant of Route 3
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine

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